molecular formula C11H12N4O2 B3836402 (E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

(E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Cat. No.: B3836402
M. Wt: 232.24 g/mol
InChI Key: DKPICALCFHAXGE-MKMNVTDBSA-N
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Description

(E)-1-(3,4-Dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a chemical compound of significant interest in synthetic and medicinal chemistry research, featuring a methanimine linker connected to a 3,4-dimethoxyphenyl group and a 1,2,4-triazole heterocycle. The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its wide range of biological activities and its ability to participate in hydrogen bonding, which is crucial for interacting with biological targets . The dimethoxyphenyl moiety is a common pharmacophore that can influence a molecule's electronic properties and binding affinity . This specific molecular architecture makes the compound a valuable intermediate for researchers developing novel heterocyclic hybrids. The primary research application of this compound is as a key synthetic precursor for the development of new bioactive molecules. Molecular hybridization strategies, which combine distinct pharmacophores like the dimethoxyphenyl and 1,2,4-triazole rings into a single entity, are a prominent approach in the search for more potent and specific therapeutic agents . In particular, compounds containing 1,2,4-triazole and aryl methyleneimine substructures have been investigated for their potential as antimicrobial agents against various bacterial and fungal strains . The mechanism of action for such hybrids is often multi-target in nature, potentially involving the inhibition of specific enzymes or interaction with nucleic acids and proteins essential for microbial cell proliferation . Researchers utilize this compound under metal-free, catalyst-free green synthesis conditions to create complex heterocyclic frameworks efficiently and with excellent functional group tolerance . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-16-10-4-3-9(5-11(10)17-2)6-14-15-7-12-13-8-15/h3-8H,1-2H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPICALCFHAXGE-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds generally involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and electronic properties can be contextualized by comparing it to three classes of analogous molecules: triazole derivatives , methoxyphenyl-containing compounds , and imine-linked Schiff bases . Below is a detailed analysis:

Triazole Derivatives

Compounds like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol share the 1,2,4-triazole core but differ in substituents. The pyridyl and thiol groups in this analog introduce distinct electronic effects:

  • Electronic Effects : The thiol group (-SH) is electron-donating, while the imine (-CH=N-) in the target compound is electron-withdrawing, altering frontier molecular orbital (FMO) energies.
  • UV-Vis Spectra : The target compound’s extended conjugation (due to the methoxyphenyl-imine-triazole system) likely results in a bathochromic shift compared to analogs with shorter conjugation lengths .

Methoxyphenyl-Containing Compounds

Examples include 7-hydroxy-3(4-methoxyphenyl)chromone and veratrole (1,2-dimethoxybenzene) :

  • Substituent Effects: The 3,4-dimethoxy arrangement in the target compound enhances electron donation to the aromatic ring compared to mono-methoxy or non-adjacent substituents. This increases resonance stabilization, affecting NMR chemical shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm in DMSO-d6) .
  • IR Vibrations : Methoxy C-O stretching frequencies (~1250–1050 cm⁻¹) are sensitive to substitution patterns. The target compound’s vibrations may differ from veratrole due to conjugation with the imine-triazole system .

Imine-Linked Schiff Bases

Compounds like N,N′-bis(salicylidene)-1,2-phenylenediamine highlight the role of the imine bond:

  • Chelation Potential: Unlike the target compound, Schiff bases with hydroxyl groups (e.g., salicylidene derivatives) can form metal chelates, altering their spectroscopic profiles.

Table 1: Key Structural and Spectroscopic Comparisons

Compound Class Example Compound Key Substituents UV-Vis λmax (nm)* Notable Spectral Features
Target Compound (E)-1-(3,4-Dimethoxyphenyl)-N-(triazolyl)methanimine 3,4-Dimethoxyphenyl, triazole, imine ~300–350 Broad absorption due to extended conjugation
Triazole Derivatives 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Pyridyl, thiol ~270–310 Shorter λmax due to limited conjugation
Methoxyphenyl Analogs Veratrole 1,2-Dimethoxybenzene ~280 Simple aromatic π→π* transitions
Imine-Linked Schiff Bases N,N′-bis(salicylidene)-1,2-phenylenediamine Salicylaldehyde, diamine ~350–400 Metal-chelation-induced bathochromic shifts

*Calculated or experimental values based on DFT studies.

Computational Insights

DFT studies reveal that the target compound’s electronic properties are intermediate between purely aromatic systems (e.g., veratrole) and highly conjugated Schiff bases. For instance:

  • NMR Chemical Shifts: Methoxy protons exhibit upfield shifts compared to non-conjugated analogs due to electron delocalization .

Biological Activity

(E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antioxidant research. This article aims to provide a comprehensive overview of its biological activity based on recent studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 3,4-dimethoxyphenyl derivatives with 1,2,4-triazole-4-yl moieties. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds. For instance, spectral data have indicated successful formation and structural integrity of similar triazole derivatives .

Table 1: Characterization Data for Related Compounds

CompoundMethod UsedKey Findings
3aIR, NMRConfirmed C=N bond at 1694 cm⁻¹
4aX-ray CrystallographyTriclinic structure with specific lattice parameters
5NMRPresence of methoxy groups indicated by peaks at specific δ values

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For example, a review on fluorinated imines and hydrazones indicated that derivatives of triazole compounds exhibit significant antibacterial activity against various pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics like kanamycin.

Table 2: Antibacterial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AP. aeruginosa5.6
Compound BS. aureus10
Compound CE. coli8

Antioxidant Properties

In addition to antibacterial activity, the compound has shown promising antioxidant properties. A study demonstrated that several synthesized triazole derivatives exhibited significant radical scavenging activity . The ability to neutralize free radicals is crucial for preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)Reference
Compound A85
Compound B78
Compound C90

Case Studies and Research Findings

Several case studies have illustrated the efficacy of triazole derivatives in treating bacterial infections. For instance, one study reported that a related triazole compound demonstrated a significant reduction in bacterial load in infected animal models when compared to untreated controls . The mechanism of action is believed to involve inhibition of key bacterial enzymes essential for cell wall synthesis.

Mechanistic Insights

The mechanism underlying the biological activity of these compounds often involves interactions with specific enzymes or receptors within microbial cells. For example, the inhibition of fatty acid synthesis pathways has been suggested as a critical factor in their antibacterial action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 2
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(E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

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